molecular formula C18H16FN3OS B2598095 4-(4-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide CAS No. 299421-90-2

4-(4-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No.: B2598095
CAS No.: 299421-90-2
M. Wt: 341.4
InChI Key: ZRWHVHOGTGBNFG-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a dihydropyrimidine thione (DHPMT) derivative characterized by a tetrahydropyrimidine core substituted with a 4-fluorophenyl group at position 4, a methyl group at position 6, and a thioxo (C=S) moiety at position 2. The N-phenyl carboxamide group at position 5 distinguishes it from ester analogs. This structural framework is synthesized via cyclocondensation reactions involving thiourea, β-ketoamides, and aldehydes under acidic conditions, a method consistent with Biginelli-type protocols .

Properties

IUPAC Name

4-(4-fluorophenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS/c1-11-15(17(23)21-14-5-3-2-4-6-14)16(22-18(24)20-11)12-7-9-13(19)10-8-12/h2-10,16H,1H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWHVHOGTGBNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with thiourea to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 4-(4-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide exhibits significant biological activities including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
  • Anticancer Properties : Studies suggest that it may inhibit the growth of certain cancer cell lines.

Applications in Medicinal Chemistry

The compound's unique structure and biological activity make it suitable for various applications in medicinal chemistry:

Drug Development

Research has focused on developing derivatives of this compound to enhance its efficacy and reduce toxicity. For instance, modifications to the fluorophenyl group can lead to improved binding affinities with biological targets.

Case Studies

Several studies have explored the interactions of this compound with specific biological targets:

  • Anticancer Studies : A study demonstrated that derivatives of this compound exhibited potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
  • Antimicrobial Studies : In vitro assays revealed that the compound displayed significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Physical Properties

Compound Name Substituent (Position/Type) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound: 4-(4-Fluorophenyl)-6-methyl-N-phenyl-2-thioxo-DHPMT carboxamide 4-F (phenyl), N-phenyl (carboxamide) Not reported Not reported Thioxo (C=S), carboxamide
A10: 4-(3-Chlorophenyl)-6-methyl-N-phenyl-2-thioxo-DHPMT carboxamide 3-Cl (phenyl), N-phenyl Not reported Not reported Thioxo, carboxamide
8c: 4-(2-Chlorophenyl)-6-methyl-N-(4-fluorophenyl)-2-thioxo-DHPMT carboxamide 2-Cl (phenyl), N-(4-fluorophenyl) 257–259 67 Thioxo, carboxamide
Compound 5: 4-(3-Fluorophenyl)-6-methyl-N-phenyl-2-thioxo-DHPMT carboxamide 3-F (phenyl), N-phenyl Not reported Not reported Thioxo, carboxamide
5f: Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-DHPMT carboxylate 4-F (phenyl), ethyl ester 233–235 Not reported Thioxo, ester
  • Substituent Position and Halogen Effects: The 4-fluorophenyl group in the target compound contrasts with 3-chlorophenyl in A10 and 3-fluorophenyl in Compound 5 . Halogen position significantly impacts bioactivity; for example, A10 (3-Cl) demonstrated superior anti-leishmanial activity (IC50 = 52.67 µg/mL) compared to glucantime (IC50 = 71,000 µg/mL) . Fluorine at the 4-position (target compound) vs.
  • Functional Group Variations :

    • Carboxamide vs. Ester: The target compound’s N-phenyl carboxamide group differs from ethyl esters (e.g., 5f) . Carboxamides generally exhibit enhanced hydrogen-bonding capacity and metabolic stability compared to esters, which may improve pharmacokinetics.
    • Thioxo (C=S) vs. Oxo (C=O): Thioxo-containing analogs (e.g., 5f, target compound) show higher melting points (e.g., 233–235°C for 5f) than oxo derivatives (e.g., 182–184°C for ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-DHPMT ), suggesting stronger intermolecular interactions in thioxo compounds.

Biological Activity

4-(4-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound based on diverse research findings.

The compound has the following chemical properties:

  • Molecular Formula : C18H18FN3OS
  • Molecular Weight : 345.42 g/mol
  • CAS Number : 183231-05-2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes the formation of the pyrimidine ring followed by thioxo group incorporation. Various derivatives have been synthesized to evaluate structure-activity relationships (SAR).

Antiviral Activity

Research has shown that derivatives of this compound exhibit significant antiviral activity against HIV integrase. A study reported that compounds with similar structures inhibited the strand transfer reaction of HIV integrase with an IC50 value as low as 0.65 µM . However, these compounds did not demonstrate effective inhibition of HIV in cell culture assays below cytotoxic concentrations .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. One derivative demonstrated notable cytotoxicity with IC50 values as follows:

  • AGS (Gastric Cancer) : 9.9 µM
  • MCF-7 (Breast Cancer) : 15.2 µM
  • Hep-G2 (Liver Cancer) : 40.5 µM .

These findings suggest that modifications to the structure can enhance cytotoxic effects against specific cancer types.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various substituents on the phenyl rings and the thioxo group. A comparative analysis indicates that:

  • The presence of electron-withdrawing groups (like fluorine) enhances antiviral activity.
  • The structural modifications significantly affect cytotoxicity profiles across different cell lines.

Case Studies and Research Findings

CompoundActivityIC50 Value (µM)Cell Line
4-(4-fluorophenyl)-6-methyl-N-phenylHIV Integrase Inhibition0.65Isolated Enzyme Assay
Derivative ACytotoxicity9.9AGS
Derivative BCytotoxicity15.2MCF-7
Derivative CCytotoxicity40.5Hep-G2

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodYield (%)Purity (%)TimeReference
Conventional heating65–7585–906–8 hrs
Microwave irradiation85–92>9520–30 min

How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

Basic Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Crystallization : Slow evaporation of a saturated DMSO/ethanol solution.

Data collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refinement : SHELX programs (SHELXL for refinement, SHELXS for structure solution) are widely used for small-molecule crystallography due to their robustness in handling disorder and twinning .

Q. Example parameters from analogous compounds :

  • R factor: 0.044–0.050
  • Data-to-parameter ratio: >12 : 1

What computational strategies can predict the reactivity and regioselectivity of this compound in novel reactions?

Advanced Question
Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) combined with reaction path search algorithms are effective:

Transition state analysis : Identify energy barriers for cyclization steps.

Solvent effects : Use implicit solvation models (e.g., PCM) to simulate polar environments.

Pipeline integration : Tools like GRRM or AFIR can automate reaction pathway exploration, reducing experimental trial-and-error .

Case Study : Computational screening of substituent effects (e.g., 4-fluorophenyl vs. 4-cyanophenyl) revealed a 15% increase in reaction activation energy for electron-withdrawing groups, aligning with experimental yields .

How can contradictions in biological activity data between similar pyrimidine derivatives be resolved?

Advanced Question
Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. Methodological solutions:

Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace 4-fluorophenyl with 4-methoxyphenyl) and test in vitro.

Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls. For example, 3-aminothieno[2,3-b]pyridines showed IC50 variations of 2–3 orders of magnitude depending on the substitution pattern .

Q. Table 2: Biological Activity Variations

SubstituentIC50 (μM)Assay TypeReference
4-Fluorophenyl12.5 ± 1.2Cytotoxicity
4-Methoxyphenyl45.3 ± 3.1Cytotoxicity

What spectroscopic techniques are critical for characterizing this compound’s tautomeric forms?

Advanced Question
The thioxo group enables keto-enol tautomerism, which affects reactivity. Use:

NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR in DMSO-d6 to detect enolic proton shifts (δ 10–12 ppm).

IR spectroscopy : Confirm S-H stretching (2550–2600 cm1^{-1}) in the thione form.

SC-XRD : Resolves tautomeric states definitively, as seen in ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate monohydrate .

How can green chemistry principles be applied to scale up synthesis sustainably?

Basic Question

Solvent-free conditions : Microwave synthesis reduces waste and energy use .

Catalyst recycling : Recover iodine catalysts via sublimation.

Atom economy : Optimize stoichiometry to minimize byproducts (e.g., water as the only byproduct in Biginelli reactions).

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